molecular formula C7H7ClN2 B3174694 2-Chloro-4-cyclopropylpyrimidine CAS No. 954237-31-1

2-Chloro-4-cyclopropylpyrimidine

Cat. No.: B3174694
CAS No.: 954237-31-1
M. Wt: 154.6 g/mol
InChI Key: QILQSGMEWRSKHW-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7ClN2 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a cyclopropyl group .


Chemical Reactions Analysis

Pyrimidines, including this compound, can participate in various chemical reactions. They have been found to exhibit anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Efficient One-Pot Synthesis of α-Aminophosphonates : A study outlined a simple method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating the compound's utility in creating valuable phosphorus-containing compounds with potential biological activities (P. S. Reddy et al., 2014).

  • Antiviral Activity of Pyrimidine Derivatives : Research on 2,4-diamino-6-hydroxypyrimidines substituted with various groups, including cyclopropyl, highlighted the synthesis of compounds exhibiting significant antiretroviral activity, which could be relevant for designing new antiviral drugs (D. Hocková et al., 2003).

  • Antimicrobial and Antifungal Applications : A series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines was synthesized, showing mild to moderate antimicrobial and antifungal activities. This indicates the potential for developing new antimicrobial agents from pyrimidine derivatives (Ragini Gupta et al., 2014).

Organic Synthesis and Chemical Reactions

  • Photochemical Reactions : The photochemistry of 2-chloropyrimidine was explored, revealing the formation of 2-hydroxypyrimidine and 2-chloro-4,2'-bipyrimidine under UV irradiation. This study provides insights into the photochemical properties of chloropyrimidines, which could be relevant for understanding the behavior of 2-Chloro-4-cyclopropylpyrimidine under similar conditions (L. Lindqvist et al., 2002).

  • Electrochemical Synthesis : An electrochemical method for synthesizing 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides was developed, highlighting an efficient route to substitute pyrimidine derivatives, potentially applicable to this compound for the synthesis of novel compounds (S. Sengmany et al., 2011).

Future Directions

While specific future directions for 2-Chloro-4-cyclopropylpyrimidine are not mentioned in the available literature, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . This suggests potential future research directions for this compound.

Properties

IUPAC Name

2-chloro-4-cyclopropylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILQSGMEWRSKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954237-31-1
Record name 2-Chloro-4-cyclopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,4-Dichloropyrimidine (15 g, 101 mmol), cyclopropylboronic acid (8.65 g, 101 mmol), Pda2(dppf)-CH2Cl2 adduct (8.22 g, 10.07 mmol), and potassium phosphate (53.4 g, 252 mmol) were combined in a 1 L round-bottom flask. THF (503 mL) was added and the suspension was heated to reflux with stirring overnight. The reaction was then cooled to room temperature, concentrated to ˜100 mL under reduced pressure, extracted with ethyl acetate, washed with saturated aqueous NaHCO3, brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with ethyl acetate in hexanes to give 2-chloro-4-cyclopropylpyrimidine (10.124 g, 58.3 mmol, 57.9%) as an 89:11 mixture of regioisomers.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
[Compound]
Name
Pda2(dppf)-CH2Cl2
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
53.4 g
Type
reactant
Reaction Step One
Name
Quantity
503 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,4-Dichloropyrimidine (15 g, 101 mmol), cyclopropylboronic acid (8.65 g, 101 mmol), PdCl2(dppf)-CH2Cl2 adduct (8.22 g, 10.07 mmol), and potassium phosphate (53.4 g, 252 mmol) were combined in a 1 L flask. THF (503 mL) was added and the suspension was heated to reflux with stirring overnight. The reaction was then cooled to room temperature, concentrated to −100 mL under reduced pressure, extracted with ethyl acetate, washed with sat NaHCO3, brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with EtOAc/Hexanes to give 2-chloro-4-cyclopropylpyrimidine (10.124 g, 58.3 mmol, 58% yield) as an 89:11 mixture with EtOAc.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
8.65 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
8.22 g
Type
catalyst
Reaction Step Two
Name
Quantity
503 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,4-Dichloropyrimidine (15 g, 101 mmol), cyclopropylboronic acid (8.65 g, 101 mmol), PdCl2(dppf)-CH2Cl2 adduct (8.22 g, 10.07 mmol), and potassium phosphate (53.4 g, 252 mmol) were combined in a 1 L round-bottom flask. THF (503 mL) was added and the suspension was heated to reflux with stifling overnight. The reaction was then cooled to room temperature, concentrated to ˜100 mL under reduced pressure, extracted with ethyl acetate, washed with saturated aqueous NaHCO3, brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with ethyl acetate in hexanes to give 2-chloro-4-cyclopropylpyrimidine (10.124 g, 58.3 mmol, 57.9%) as an 89:11 mixture of regioisomers.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
catalyst
Reaction Step One
Name
Quantity
503 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Nitrogen gas was bubbled through a mixture of 2,4-dichloropyrimidine (1.49 g, 10 mmol), cyclopropaneboronic acid (0.86 g, 10 mmol) and K3PO4 (5.31 g, 25 mmol) in THF (50 ml) for 10 min. Pd(dppf)Cl2 (817 mg, 1 mmol) was added and the mixture heated at 90° C. in a sealed tube overnight. The mixture was cooled and partitioned between water and EtOAc, the organic layer washed with sat. NaCl, dried over MgSO4, filtered and evaporated. The residue purified by MPLC (Biotage Horizon: FLASH 25+M) eluent: 100% Hexanes (90 ml), gradient rising from 100% Hexanes to 20% EtOAc in Hexanes (900 ml), then 20% EtOAc in Hexanes (500 ml) to give 750 mg (48%) as an off-white solid. 1H NMR (CDCl3): 1.18 (m, 4H), 1.99 (m, 1H), 7.09 (d, J 5.1 Hz, 1H), 8.36 (d, J 5.1 Hz, 1H).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
817 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-cyclopropylpyrimidine
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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